molecular formula C11H16Cl2OS2 B1630371 Chlorosulfanyl thiohypochlorite;4-(2-methylbutan-2-yl)phenol CAS No. 68555-98-6

Chlorosulfanyl thiohypochlorite;4-(2-methylbutan-2-yl)phenol

Cat. No.: B1630371
CAS No.: 68555-98-6
M. Wt: 299.3 g/mol
InChI Key: KMJSZOXXFCKGRN-UHFFFAOYSA-N
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Description

Chlorosulfanyl thiohypochlorite;4-(2-methylbutan-2-yl)phenol is a chemical compound with the molecular formula C11H16Cl2OS2 and a molecular weight of 299.27. This compound is known for its unique structure, which includes a phenol group substituted with a 1,1-dimethylpropyl group and polymerized with sulfur chloride (S2Cl2). It is commonly used in various industrial applications, particularly in the production of rubber and other polymeric materials .

Preparation Methods

The synthesis of Chlorosulfanyl thiohypochlorite;4-(2-methylbutan-2-yl)phenol involves the reaction of 4-(1,1-dimethylpropyl)phenol with sulfur chloride (S2Cl2) under controlled conditions. The reaction typically takes place in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:

Chemical Reactions Analysis

Chlorosulfanyl thiohypochlorite;4-(2-methylbutan-2-yl)phenol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid, bromine, and sulfuric acid. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chlorosulfanyl thiohypochlorite;4-(2-methylbutan-2-yl)phenol has a wide range of scientific research applications, including:

    Chemistry: It is used as a vulcanizing agent in the production of rubber, enhancing the mechanical properties and durability of the final product.

    Biology: The compound is studied for its potential antimicrobial properties, making it a candidate for use in disinfectants and preservatives.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its polymeric nature and ability to form stable complexes with various drugs.

    Industry: It is used as a tackifier in adhesives and sealants, improving the adhesion properties of these materials.

Mechanism of Action

The mechanism of action of Chlorosulfanyl thiohypochlorite;4-(2-methylbutan-2-yl)phenol involves its interaction with various molecular targets and pathways. In the context of its use as a vulcanizing agent, the compound facilitates the formation of cross-links between polymer chains, enhancing the elasticity and strength of the rubber. The sulfur atoms in the polymer play a crucial role in this cross-linking process, forming covalent bonds with the polymer chains .

Comparison with Similar Compounds

Chlorosulfanyl thiohypochlorite;4-(2-methylbutan-2-yl)phenol can be compared with other similar compounds, such as:

This compound is unique due to its specific combination of phenol, 1,1-dimethylpropyl, and sulfur chloride components, which confer distinct chemical and physical properties.

Properties

CAS No.

68555-98-6

Molecular Formula

C11H16Cl2OS2

Molecular Weight

299.3 g/mol

IUPAC Name

chlorosulfanyl thiohypochlorite;4-(2-methylbutan-2-yl)phenol

InChI

InChI=1S/C11H16O.Cl2S2/c1-4-11(2,3)9-5-7-10(12)8-6-9;1-3-4-2/h5-8,12H,4H2,1-3H3;

InChI Key

KMJSZOXXFCKGRN-UHFFFAOYSA-N

SMILES

CCC(C)(C)C1=CC=C(C=C1)O.S(SCl)Cl

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)O.S(SCl)Cl

physical_description

DryPowder, PelletsLargeCrystals

Pictograms

Irritant

Origin of Product

United States

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